molecular formula C18H26O12 B147462 Sorbitol hexaacetate CAS No. 7208-47-1

Sorbitol hexaacetate

Cat. No. B147462
CAS RN: 7208-47-1
M. Wt: 434.4 g/mol
InChI Key: NJVBTKVPPOFGAT-UHFFFAOYSA-N
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Description

Sorbitol hexaacetate, also known as SH, is a sugar alcohol derivative of sorbitol. It is a naturally occurring substance found in fruits and berries, and is also produced synthetically. SH has multiple applications in the scientific community, ranging from its use as a reagent in synthesis to its use as a research tool in biochemistry and physiology.

Scientific Research Applications

Bio-hexane and Bio-Hexene Synthesis from Sorbitol

Sorbitol has been investigated for its potential in the synthesis of bio-hexane and bio-hexene. This process involves the conversion of sorbitol to 2-iodohexane using hydroiodic acid and formic acid, followed by gas-phase pyrolysis to produce bio-hydrocarbons including hexane and alkenes (Gunawan, Hudaya, & Soerawidjaja, 2021).

Sorbitol Production Enhancement via Metabolic Engineering

Enhancing sorbitol production in Lactobacillus plantarum through metabolic engineering showcases its application in the food industry. This process involves manipulating sorbitol-6-phosphate dehydrogenase genes to convert glucose into sorbitol efficiently (Ladero et al., 2007).

Sorbitol Uptake in Plant Physiology

Research on peach trees (Prunus persica) demonstrates that sorbitol uptake is regulated by glucose through the hexokinase pathway, revealing its importance in plant physiology and budbreak processes (Maurel et al., 2004).

Biotechnological Production of Sorbitol

The potential of Zymomonas mobilis in the biotechnological production of sorbitol from fructose and glucose is notable. This organism can produce sorbitol and gluconic acid in a single-step reaction, highlighting an innovative approach in biotechnology (Silveira & Jonas, 2002).

Sorbitol's Role in Plant Stress Responses

Studies indicate that suppressing sorbitol synthesis in apple leaves alters the global expression profile of stress response genes. This finding suggests a vital role for sorbitol in plant stress responses and carbohydrate metabolism (Wu et al., 2015).

Sorbitol as a Renewable Resource

Sorbitol is identified as one of the top 12 high-value-added building block intermediate chemicals derived from carbohydrates. It has a growing range of applications, including uses in the food, pharmaceutical, and cosmetic industries, underlining its significance as a renewable resource (Marques et al., 2016).

properties

IUPAC Name

2,3,4,5,6-pentaacetyloxyhexyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVBTKVPPOFGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80968159
Record name 1,2,3,4,5,6-Hexa-O-acetylhexitol
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Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7208-47-1, 5346-77-0, 642-00-2
Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
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Record name D-Glucitol, hexaacetate
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Record name Galactitol, hexaacetate
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Record name Mannitol, hexaacetate
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Record name D-Glucitol, 1,2,3,4,5,6-hexaacetate
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Record name 1,2,3,4,5,6-Hexa-O-acetylhexitol
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Record name Hexa-O-acetyl-D-glucitol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of sorbitol hexaacetate?

A: this compound (C18H26O12) has a molecular weight of 434.40 g/mol. Its crystal structure is monoclinic with a space group of P21. [, ] The molecule adopts a planar zigzag carbon-chain conformation with specific oxygen-oxygen interactions. []

Q2: How does this compound affect the performance of perovskite solar cells?

A: Research shows that this compound acts as an effective additive in hole-conductor-free, fully printable mesoscopic perovskite solar cells (MPSCs). [] It improves the wettability of the perovskite precursor solution, leading to better pore filling within the mesoporous structure. [] This results in enhanced morphology and passivation of defects in perovskite films, ultimately leading to improved power conversion efficiency. []

Q3: What is the impact of this compound on the stability of perovskite solar cells?

A: The addition of this compound significantly improves the long-term stability of perovskite solar cells. Unencapsulated MPSCs containing this compound retained 93% of their initial power conversion efficiency after 45 days of storage in air with 50 ± 5% humidity. [] This suggests that this compound contributes to improved moisture resistance in these devices.

Q4: How does this compound interact with nonpolar solutes in solution?

A: Transient hole burning studies reveal that this compound induces rapid (<1 ps) relaxation of solvent perturbations around nonpolar solutes like dimethyl-s-tetrazine. [] This fast relaxation, even in viscous solutions, suggests a unique interaction mechanism, possibly involving short-range repulsions modulated by solvent vibrational modes. []

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